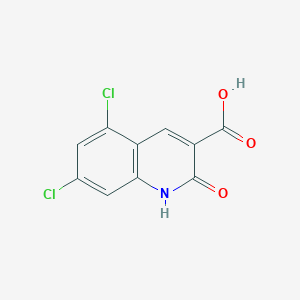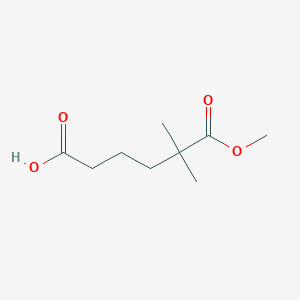
5-butyl-6-chloropyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-6-chloropyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-chloropyridazine with butylamine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of 5-butyl-6-chloropyridazin-3-amine may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted pyridazine compounds
Aplicaciones Científicas De Investigación
5-Butyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-butyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
- 5-tert-butyl-6-chloropyridazin-3-amine
- 5-methyl-6-chloropyridazin-3-amine
- 5-ethyl-6-chloropyridazin-3-amine
Comparison: 5-Butyl-6-chloropyridazin-3-amine is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and tert-butyl analogs. These differences can affect the compound’s reactivity, solubility, and biological activity .
Propiedades
Fórmula molecular |
C8H12ClN3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
5-butyl-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(10)11-12-8(6)9/h5H,2-4H2,1H3,(H2,10,11) |
Clave InChI |
RCTMWCSFUJBZDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=NN=C1Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanol](/img/structure/B8644633.png)
![3-(3-bromophenyl)-6-chloro-1H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B8644656.png)

![3,6-Bis(4-chlorophenyl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8644663.png)
![[3-({[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]boronic acid](/img/structure/B8644682.png)







